molecular formula C17H19NO2 B239620 N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide

N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide

Cat. No. B239620
M. Wt: 269.34 g/mol
InChI Key: UXAYSYJNUUWBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide, also known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. The compound was first synthesized in the 1960s by Janssen Pharmaceutica, and since then, it has been extensively studied for its mechanism of action and its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide involves its binding to the β-subunit of GABA-A receptors. This binding enhances the inhibitory effects of GABA, leading to an overall increase in neuronal inhibition. Etomidate also has some effects on other ion channels, such as the nicotinic acetylcholine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects. It induces a state of unconsciousness and amnesia by enhancing the inhibitory effects of GABA. It also has some analgesic effects and can reduce the stress response to surgery. Etomidate has a relatively short duration of action and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

Etomidate has a number of advantages for use in laboratory experiments. It is a potent and selective GABA-A receptor agonist, which makes it a useful tool for studying the function of these receptors. It also has a relatively short duration of action, which allows for precise control of the experimental conditions. However, N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide has some limitations as well. It is a potent anesthetic agent and can cause respiratory depression and cardiovascular effects at high doses. It also has some effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of more selective GABA-A receptor agonists that can be used to study specific subtypes of these receptors. Another area of interest is the development of novel anesthetic agents that have fewer side effects than this compound. Finally, there is ongoing research on the potential use of this compound as a treatment for certain neurological disorders, such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, this compound is a potent intravenous anesthetic agent that has been extensively studied for its mechanism of action and its potential applications in scientific research. It is a selective GABA-A receptor agonist that enhances the inhibitory effects of GABA, leading to an overall increase in neuronal inhibition. Etomidate has a number of advantages for use in laboratory experiments, but also has some limitations and potential side effects. Ongoing research on this compound may lead to the development of new and more effective anesthetic agents, as well as new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide involves the reaction of 2-ethylphenol with 2-bromo-2-methylpropane in the presence of potassium carbonate to yield 2-ethoxy-2-methylpropyl-phenol. This compound is then reacted with acetic anhydride in the presence of sulfuric acid to yield this compound.

Scientific Research Applications

Etomidate is primarily used as an anesthetic agent in clinical settings. However, it has also been extensively studied for its potential applications in scientific research. One of the main uses of N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide in research is as a tool for studying the function of GABA-A receptors. Etomidate binds to the β-subunit of GABA-A receptors and enhances the inhibitory effects of GABA, leading to an overall increase in neuronal inhibition.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-11-7-6-10-15(16)18-17(19)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

UXAYSYJNUUWBRH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C

Origin of Product

United States

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